Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrF4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
Esterification: The formation of the ester group by reacting the carboxylic acid with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: Where one substituent is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced, often leading to the removal of halogen atoms.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.
Trifluoromethylating Agents: Such as Ruppert’s reagent for adding trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique substituents that may enhance drug efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
- Methyl 2-bromobenzoate
Uniqueness
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific combination of substituents on the benzene ring. This combination can result in distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom : Enhances reactivity and potential biological interactions.
- Fluorine atoms : Increase lipophilicity, which may improve membrane permeability and binding affinity to biological targets.
- Trifluoromethyl group : Known to enhance pharmacological properties by modifying the electronic characteristics of the molecule.
The compound's molecular formula is C11H7BrF3O2, with a molecular weight of approximately 335.07 g/mol.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 18 | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), L1210 (leukemia), and CEM (lymphoid leukemia). The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.2 | Induction of apoptosis |
L1210 | 3.8 | Cell cycle arrest at G2/M phase |
CEM | 4.1 | Inhibition of DNA synthesis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival, leading to reduced cancer cell viability.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and function.
- Apoptosis Induction : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In a separate investigation published in Pharmaceutical Frontiers (2023), this compound was tested on various cancer cell lines. The study reported that the compound effectively inhibited cell proliferation with IC50 values in the low micromolar range, highlighting its potential as a lead compound for further development in cancer therapy.
Properties
Molecular Formula |
C10H7BrF4O2 |
---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
MMEUPBVTEGSCPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br |
Origin of Product |
United States |
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